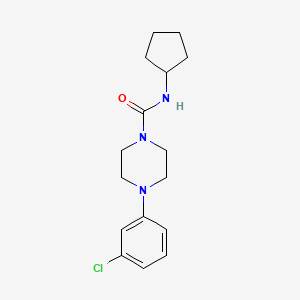
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide varies depending on its application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. As a metal complex ligand, it coordinates with the metal ion to form a stable complex that can be used for catalytic or biological applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide have been investigated in various studies. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments include its ease of synthesis, stability, and versatility in different applications. However, its limitations include its potential toxicity and the need for further investigation into its safety and efficacy.
Orientations Futures
There are several potential future directions for the study of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide. These include the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods, and the exploration of its applications in different scientific fields. Additionally, further studies are needed to elucidate its mechanism of action and its safety and efficacy in different applications.
Conclusion:
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent and its safety and efficacy in different applications is warranted.
Méthodes De Synthèse
The synthesis of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylbenzenamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been investigated for its potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and urease. Additionally, it has been investigated for its potential as an anticancer agent and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)16-19(17,18)11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMURPUOUQUCZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B4878959.png)
![3-benzyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878967.png)
![N-[1-(1-adamantyl)propyl]-3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4878973.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4878985.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4878991.png)
![N-(4-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4878999.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4879007.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4879022.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879038.png)
![4-({[3-(dimethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879041.png)